3-(4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)-3-phenylpropanamide
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Overview
Description
3-(4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)-3-phenylpropanamide is a chemical compound with the molecular formula C19H19ClN4O. It is commonly referred to as Clotrimazole, which is a widely used antifungal medication. Clotrimazole is an azole antifungal agent that works by inhibiting the synthesis of ergosterol, which is an essential component of fungal cell membranes. It is used to treat a variety of fungal infections, including ringworm, athlete's foot, jock itch, and yeast infections.
Mechanism of Action
Clotrimazole works by inhibiting the synthesis of ergosterol, which is an essential component of fungal cell membranes. This disruption of fungal cell membrane function leads to the death of the fungus.
Biochemical and physiological effects:
Clotrimazole has been shown to have a low toxicity profile and is generally well-tolerated. It is rapidly absorbed after topical application and has a half-life of approximately 2 hours. Clotrimazole is metabolized in the liver and excreted in the urine.
Advantages and Limitations for Lab Experiments
Clotrimazole is a widely used antifungal agent and has been extensively studied in laboratory experiments. Its advantages include its broad spectrum of activity against fungal infections and its low toxicity profile. However, its limitations include its potential for drug resistance and the need for frequent dosing in some applications.
Future Directions
There are several potential future directions for research on Clotrimazole. These include:
1. Investigating the use of Clotrimazole in combination with other antifungal agents to enhance its efficacy against drug-resistant fungal infections.
2. Exploring the potential use of Clotrimazole in the treatment of other conditions, such as cancer and neurological disorders.
3. Developing new formulations of Clotrimazole that improve its bioavailability and reduce the need for frequent dosing.
4. Investigating the mechanism of action of Clotrimazole in greater detail to better understand its antifungal properties.
5. Studying the potential for Clotrimazole to interact with other medications and to identify any potential drug interactions.
Synthesis Methods
The synthesis of Clotrimazole involves the condensation of 2-chlorophenylacetonitrile with imidazole in the presence of a base, followed by the reduction of the resulting imidazole-2-carboxylic acid with sodium borohydride. The resulting intermediate is then coupled with 4-chlorobenzoyl chloride to form Clotrimazole.
Scientific Research Applications
Clotrimazole has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal infections. It has also been investigated for its potential use in the treatment of other conditions, including cancer and neurological disorders.
properties
IUPAC Name |
3-(4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O/c20-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)12-19(24)23-13-18-21-10-11-22-18/h1-11,17H,12-13H2,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZHDVBQORINCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCC2=NC=CN2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-N-(1H-imidazol-2-ylmethyl)-3-phenylpropanamide |
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